5-Chloro-m-xylene
Description
Significance of Chlorinated Aromatic Compounds in Synthetic Chemistry and Industrial Applications
Chlorinated aromatic compounds are a class of chemicals of great importance in both synthetic chemistry and industrial processes. eurochlor.org They are widely utilized as intermediates in the production of a vast array of products, including pharmaceuticals, agricultural chemicals like insecticides and fungicides, and paints. eurochlor.orgresearchgate.net Their utility stems from the unique properties imparted by the chlorine substituent on the aromatic ring, which can influence the compound's reactivity and physical characteristics.
In industrial settings, these compounds are used as dye carriers, particularly for synthetic fibers such as polyester (B1180765), and as solvents for chemical formulations with high melting points. afirm-group.com For instance, chlorinated benzenes and toluenes are employed to facilitate the dyeing process in the textile industry. afirm-group.com Furthermore, compounds like tetrachloroveratrole, a chlorinated aromatic, are essential in the papermaking industry for bleaching and delignifying cellulose (B213188) fibers. vihfa.gov The versatility of chlorinated aromatics also extends to their use as cleaning agents, heat-transfer fluids, and precursors for widely used polymers like polyvinyl chloride (PVC). researchgate.netnewworldencyclopedia.org Polychlorinated biphenyls (PCBs), another class of chlorinated aromatic hydrocarbons, were historically used as coolants and lubricants in electrical equipment due to their excellent dielectric properties and resistance to heat. taylorandfrancis.com
Historical Trajectory of Research on Xylene Derivatives and their Functionalization
The history of xylene research dates back to 1850, when French chemist Auguste Cahours first isolated and named the compound from wood tar. wikipedia.org Initially, production in the 1850s relied on the distillation of coal tar. echemi.com A significant shift occurred with the development of catalytic reforming of naphtha, a petroleum fraction, which largely replaced coal tar as the primary source by 1980. energy.gov This process produces a mixture of benzene (B151609), toluene (B28343), and xylenes (B1142099) (BTX), which are then separated. wikipedia.org
Research has increasingly focused on the separation and utilization of specific xylene isomers—ortho-, meta-, and para-xylene. newworldencyclopedia.org Demand for p-xylene (B151628), in particular, has grown substantially as it is the primary feedstock for terephthalic acid (TPA), a monomer crucial for producing polyethylene (B3416737) terephthalate (B1205515) (PET) plastics and polyester fibers. wikipedia.orgenergy.gov O-xylene (B151617) is mainly used to produce phthalic anhydride, an intermediate for plasticizers and pharmaceuticals. energy.gov
The functionalization of xylenes—the process of adding new functional groups to the molecule—is a key area of modern chemical research. This allows for the creation of more complex molecules with specific desired properties. Recent studies have explored methods like the visible-light-mediated organocatalytic direct C-H functionalization of xylene derivatives to create chiral molecules with high precision. acs.orgnih.gov The development of functionalized poly(para-xylylene)s (Parylenes) through chemical vapor deposition (CVD) has also opened new possibilities for creating advanced coating materials with tailored properties. d-nb.info
Current Research Landscape and Emerging Challenges for 5-Chloro-m-xylene
Current research on this compound focuses on its synthesis, properties, and potential applications as a chemical intermediate.
Chemical Properties this compound is a clear to yellowish liquid with a molecular weight of 140.61 g/mol . cymitquimica.com Its chemical and physical properties are well-documented, providing a foundation for its use in synthetic chemistry.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H9Cl | cymitquimica.comnih.gov |
| Molecular Weight | 140.61 g/mol | cymitquimica.comnih.gov |
| Appearance | Clear to very dark yellow liquid | cymitquimica.com |
| IUPAC Name | 1-chloro-3,5-dimethylbenzene | nih.gov |
| CAS Number | 556-97-8 | nih.govchemicalbook.com |
| Density | 1.04 g/cm³ | matrixscientific.com |
| Boiling Point | 70-73°C at 12 mm Hg | chemicalbook.comprepchem.com |
Synthesis The synthesis of this compound is typically achieved via a Sandmeyer reaction. chemicalbook.comprepchem.com This process involves the diazotization of 3,5-dimethylaniline (B87155), followed by a reaction with cuprous chloride in hydrochloric acid. chemicalbook.comprepchem.com
A detailed patent from 1980 describes a process for the directed chlorination of xylenes. google.com While aiming for 4-chloro-m-xylene, the research highlights a key challenge in xylene chemistry: controlling the position of chlorination to achieve a high yield of the desired isomer over others, such as 2-chloro-m-xylene. google.com
Emerging Challenges A primary challenge in the field is the development of more efficient and environmentally benign synthesis methods. This includes creating catalytic systems that offer high selectivity for specific isomers, thereby reducing waste and complex purification steps. google.com Furthermore, as with many chlorinated organic compounds, understanding their environmental fate and developing processes to mitigate potential persistence is an ongoing area of research. researchgate.nettaylorandfrancis.com Recent investigations into the atmospheric oxidation of m-xylene (B151644) and its contribution to secondary organic aerosol (SOA) formation highlight the environmental dimension of xylene chemistry. copernicus.org
Interdisciplinary Perspectives in this compound Research
Research on this compound and related compounds is inherently interdisciplinary, bridging several scientific and engineering fields.
Materials Science: Functionalized xylene derivatives, such as amine-functionalized poly-p-xylene (Parylene A), are being explored as advanced materials for biomedical applications. northwestern.edu These polymers can be used to create biocompatible coatings for medical devices and as platforms for localized drug delivery, demonstrating a link between organic synthesis and medical technology. d-nb.infonorthwestern.edu
Environmental Science and Engineering: The study of chlorinated aromatics is closely tied to environmental science due to their presence and persistence in various ecosystems. researchgate.net Research extends to developing methods for their detection and degradation. For example, whole-cell biosensors using engineered Escherichia coli have been constructed to detect benzene, toluene, and xylene (BTEX) derivatives in the environment. researchgate.net Additionally, advanced materials like metal-organic frameworks are being investigated for the adsorption and catalytic degradation of volatile organic compounds (VOCs), including xylene derivatives. bohrium.com
Biotechnology: The development of biosensors for aromatic compounds represents a convergence of molecular biology, chemistry, and environmental monitoring. researchgate.net By engineering microorganisms, scientists can create sensitive and specific tools for detecting pollutants, showcasing a biotechnological approach to environmental challenges posed by industrial chemicals.
Table of Mentioned Compounds
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | 1-chloro-3,5-dimethylbenzene; 3,5-Dimethylchlorobenzene | C₈H₉Cl |
| Benzene | C₆H₆ | |
| Toluene | C₇H₈ | |
| o-xylene | ortho-xylene | C₈H₁₀ |
| m-xylene | meta-xylene | C₈H₁₀ |
| p-xylene | para-xylene | C₈H₁₀ |
| Terephthalic acid | TPA | C₈H₆O₄ |
| Phthalic anhydride | C₈H₄O₃ | |
| 3,5-dimethylaniline | C₈H₁₁N | |
| Cuprous chloride | CuCl | |
| Hydrochloric acid | HCl | |
| Tetrachloroveratrole | C₈H₆Cl₄O₂ | |
| Polyvinyl chloride | PVC | (C₂H₃Cl)n |
| Polychlorinated biphenyls | PCBs | C₁₂H₁₀-ₓClₓ |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKLHLZFSZGXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204143 | |
| Record name | Benzene, 1-chloro-3,5-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-97-8 | |
| Record name | 1-Chloro-3,5-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylchlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3,5-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,5-DIMETHYLCHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z6HOG6ICU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Sophisticated Synthetic Methodologies for 5 Chloro M Xylene and Its Analogues
Regioselective Synthesis Strategies for Halogenated Xylenes (B1142099)
Achieving regioselectivity in the halogenation of xylenes is a primary concern for chemists. The substitution pattern on the aromatic ring is highly dependent on the directing effects of the methyl groups and the specific synthetic method employed.
Directed Nuclear Chlorination Techniques
Direct chlorination of m-xylene (B151644) typically yields a mixture of isomers, with 4-chloro-m-xylene and 2-chloro-m-xylene being the major products. acs.orgpressbooks.pub Standard chlorination of m-xylene often results in a product ratio of approximately 3:1 of 4-chloro-m-xylene to 2-chloro-m-xylene. acs.org
To enhance the formation of the desired 5-chloro isomer, which is sterically hindered, specialized techniques are required. One approach involves the use of co-catalysts in conjunction with Lewis acids. For instance, a process utilizing a thianthrene (B1682798) compound as a co-catalyst with a Lewis acid has been shown to favor the formation of 4-chloro-m-xylene from m-xylene, indicating the potential for directing chlorination to specific positions. google.com While this specific patent focuses on the 4-chloro isomer, the principle of using bulky co-catalysts to influence regioselectivity is a key strategy. The reaction is typically carried out by reacting the xylene with chlorine in the presence of the catalyst system at temperatures ranging from -20°C to 110°C. google.com
Further research has explored the use of solid supports and catalysts to achieve heightened selectivity in aromatic chlorinations. uliege.be These methods aim to control the orientation of the substrate within the catalyst's framework, thereby favoring chlorination at a specific position.
Optimization of Sandmeyer Reactions and Diazotization for Aryl Halide Formation
The Sandmeyer reaction provides an alternative and highly regioselective route to 5-chloro-m-xylene, starting from 3,5-dimethylaniline (B87155). prepchem.com This multi-step process involves the diazotization of the aniline (B41778) derivative, followed by a copper(I) chloride-mediated substitution of the diazonium group with a chlorine atom.
The initial and crucial step is the diazotization of 3,5-dimethylaniline. ontosight.aigoogle.com This is typically achieved by treating the aniline with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. prepchem.com One documented procedure involves dissolving 3,5-dimethylaniline in glacial acetic acid and methanesulfonic acid, followed by the slow addition of an ice-cold sodium nitrite solution. prepchem.com
The subsequent Sandmeyer reaction involves the introduction of the diazonium salt solution to a cold solution of cuprous chloride in concentrated hydrochloric acid. prepchem.com The reaction mixture is then allowed to warm to room temperature and may require heating to ensure complete reaction. prepchem.com The use of copper catalysts is a hallmark of the Sandmeyer reaction, facilitating the conversion to the corresponding aryl nitrile. researchgate.net While many Sandmeyer reactions are moving towards catalytic rather than stoichiometric use of copper, the fundamental principle remains a cornerstone of aryl halide synthesis. researchgate.netresearchgate.net This method offers excellent regiochemical control as the position of the incoming chlorine atom is predetermined by the location of the amino group on the starting aniline.
Recent advancements have focused on developing more environmentally friendly and efficient Sandmeyer-type reactions, including the use of biodegradable reagents and conducting the reactions in aqueous media to minimize the use of organic solvents. scirp.org
Catalytic Systems in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced selectivity, increased reaction rates, and milder reaction conditions. The synthesis of this compound and its analogues has benefited significantly from the application of various catalytic systems.
Lewis Acid Catalysis in Aromatic Chlorination
Lewis acids are commonly employed as catalysts in electrophilic aromatic substitution reactions, including the chlorination of arenes. taylorandfrancis.com For the chlorination of xylenes, Lewis acids such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃) can be used to activate the chlorine molecule, making it a more potent electrophile. google.com
In the chlorination of m-xylene, Lewis acid catalysis typically leads to a mixture of monochlorinated products. acs.org The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. For example, monochlorination of m-xylene at 0-10 °C with Lewis acid catalysts gives a mixture of approximately 25% 2-chloro- and 75% 4-chloro-m-xylene. acs.org The use of specific Lewis acids in combination with co-catalysts, as mentioned previously, can further direct the chlorination to a desired position. google.com Research has also shown that even in the presence of Lewis acids, stopping the reaction at the monochloro stage can be challenging, with the formation of dichloro- and trichloro-m-xylenes occurring before the complete consumption of the starting material. acs.org
Recent studies have also investigated Lewis base catalyzed electrophilic chlorination of arenes, which can offer milder reaction conditions and high yields for certain substrates. researchgate.net
| Catalyst System | Substrate | Product(s) | Key Findings |
| Lewis Acids (e.g., FeCl₃) | m-Xylene | 2-Chloro-m-xylene, 4-Chloro-m-xylene | Yields a mixture of isomers, with the 4-isomer generally favored. acs.org |
| Lewis Acid + Thianthrene co-catalyst | m-Xylene | Favors formation of 4-chloro-m-xylene. google.com | Co-catalyst enhances regioselectivity. google.com |
Phase Transfer Catalysis for Enhanced Selectivity and Yield
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgresearchgate.net This methodology can lead to increased reaction rates, higher yields, and simplified work-up procedures.
In the context of synthesizing analogues of this compound, PTC has been successfully applied to the chloromethylation of m-xylene. iosrjournals.org This reaction, which introduces a chloromethyl group onto the aromatic ring, can be a precursor step for further functionalization. A study on the chloromethylation of m-xylene utilized quaternary ammonium (B1175870) salts as phase transfer catalysts. The optimal conditions were found to be a molar ratio of formaldehyde (B43269) to m-xylene of 2, a reaction time of 90 minutes, and a temperature of 80°C, resulting in high yields of mono- and di-chloromethylated m-xylene. iosrjournals.org
The principle of PTC involves a catalyst, such as a quaternary ammonium salt, transporting a reactant from the aqueous phase (e.g., an anion) into the organic phase where it can react with the organic substrate. crdeepjournal.org This technique has been employed in a wide range of organic syntheses, including the synthesis of ethers from chloronitrobenzenes and phenoxides. crdeepjournal.org Recent research has also demonstrated the use of chiral phase-transfer catalysts to achieve enantioselective synthesis of complex molecules, with m-xylene sometimes being used as a solvent. nih.govacs.org
| Catalyst | Reaction | Substrate | Key Findings |
| Quaternary Ammonium Salts | Chloromethylation | m-Xylene | High yields of mono- and di-chloromethylated products were achieved under optimized conditions. iosrjournals.org |
| Chiral Cation Phase-Transfer Catalyst | Intramolecular C–C bond formation | Diazo isatin (B1672199) derivative | m-Xylene was found to be an optimal solvent for achieving high enantioselectivity. nih.govacs.org |
Exploration of Novel Organometallic Catalysts for Aryl Chlorination
The field of organometallic chemistry has provided a plethora of catalysts for a wide array of organic transformations, including the formation of carbon-halogen bonds. While traditional methods for aryl chlorination often rely on electrophilic aromatic substitution, organometallic catalysts offer alternative mechanistic pathways.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, although they are more commonly used for forming carbon-carbon and carbon-heteroatom bonds with aryl halides as substrates rather than for their direct synthesis. uwindsor.ca However, research into palladium-catalyzed C-H activation and functionalization is a burgeoning area. These methods involve the direct conversion of a C-H bond to a C-X bond (where X is a halogen), often using a directing group to control regioselectivity. rsc.org
Copper-based catalysts have a long history in aryl-aryl bond formation (Ullmann reaction) and continue to be explored for various coupling reactions. acs.org Copper compounds are also known to catalyze chlorination reactions. mdpi.com The development of nano-copper catalysts has shown promise in coupling aryl chlorides with phenols. mdpi.com
More broadly, the search for efficient organometallic catalysts for olefin metathesis and other transformations continues, with complexes of molybdenum and ruthenium being prominent examples. libretexts.org While not directly applied to the synthesis of this compound in the provided context, the principles of catalyst design and reaction optimization from these areas are transferable to the development of new methods for aryl chlorination.
Chemo- and Regioselective Derivatization of m-Xylene Precursors
The direct electrophilic chlorination of m-xylene is complicated by the ortho- and para-directing nature of the two methyl groups. This inherent reactivity profile leads to a mixture of isomers, making the selective synthesis of this compound a significant chemical challenge.
Standard electrophilic chlorination of m-xylene, often employing chlorine gas with a Lewis acid catalyst like ferric chloride (FeCl₃), predominantly yields a mixture of 4-chloro-m-xylene and 2-chloro-m-xylene. Current time information in Bangalore, IN.google.com Research has shown that the ratio of these isomers can be influenced by the catalyst system. For instance, monochlorination at low temperatures with Lewis acids typically results in about 75% 4-chloro and 25% 2-chloro isomers. Current time information in Bangalore, IN. Attempts to enhance the regioselectivity towards the 4-chloro isomer have been made using specialized catalyst systems, such as a combination of a Lewis acid and a thianthrene co-catalyst, which can significantly increase the 4-chloro-m-xylene to 2-chloro-m-xylene ratio. google.commatrixscientific.com
| Catalyst System | 2-Chloro-m-xylene (%) | 4-Chloro-m-xylene (%) | Reference |
| Lewis Acids (e.g., FeCl₃) | ~25 | ~75 | Current time information in Bangalore, IN. |
| FeCl₃ / Thianthrene Co-catalyst | 21.09 | 76.35 | google.com |
Given the difficulty in directing chlorination to the 5-position of m-xylene, alternative strategies starting from different precursors are necessary. A highly effective and regioselective method for the synthesis of this compound is the Sandmeyer reaction, starting from 3,5-dimethylaniline. prepchem.com This multi-step process involves the diazotization of the amine group followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chlorine atom.
Sandmeyer Reaction for this compound Synthesis prepchem.com
| Step | Reagents | Temperature | Outcome |
|---|---|---|---|
| 1. Diazotization | 3,5-dimethylaniline, NaNO₂, H₂SO₄/CH₃COOH | 0-5 °C | Formation of the diazonium salt |
This method provides a clear and unambiguous route to the desired 5-chloro isomer, bypassing the selectivity issues of direct chlorination.
The synthesis of analogues of this compound often involves similar considerations of regioselectivity. For example, the synthesis of 1-chloromethyl-3,5-dimethylbenzene can be achieved through the chlorination of 1-methyl-3,5-dimethylbenzene (pseudocumene). ontosight.ai Another analogue, 1-chloro-3,5-dimethoxybenzene, can be synthesized via nucleophilic aromatic substitution on a suitable poly-halogenated precursor. These syntheses highlight the diverse strategies employed to create specifically substituted benzene (B151609) derivatives.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of halogenated aromatic compounds to minimize environmental impact. These approaches focus on reducing hazardous waste, avoiding toxic solvents, and improving energy efficiency.
One promising green strategy is the use of solid acid catalysts, which can replace corrosive and difficult-to-handle Lewis acids. Montmorillonite K-10 clay, a type of zeolite, has been utilized as a solid support for the regioselective chlorination of xylenes with N-chlorosuccinimide (NCS). This method offers the advantages of easier product separation and catalyst reusability.
Another significant area of development is oxidative chlorination, which generates the active chlorine species in situ, avoiding the direct handling of hazardous chlorine gas. Systems such as sodium chlorate (B79027) (NaClO₃) in hydrochloric acid (HCl) and aqueous hydrogen peroxide (H₂O₂) with HCl have been shown to be effective for the chlorination of aromatic compounds in aqueous media. chemscene.com These methods are environmentally benign as they often use water as a solvent and produce less hazardous byproducts.
The replacement of hazardous solvents is a cornerstone of green chemistry. Historically, chlorinated solvents like carbon tetrachloride were common in industrial chlorination processes. researchgate.net However, due to their environmental toxicity and role in ozone depletion, alternative solvents are sought. Research has demonstrated the potential of using titanium tetrachloride as a solvent, which can also act as a catalyst, or even using non-halogenated solvents like xylene itself to create a more sustainable process. researchgate.netquora.com
Overview of Green Chlorination Strategies
| Approach | Reagents/Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Solid Acid Catalysis | N-chlorosuccinimide (NCS) / K-10 Montmorillonite Clay | 1,2-dichloroethane | Catalyst reusability, milder conditions | - |
| Oxidative Chlorination | NaClO₃ / HCl | Water | Avoids Cl₂ gas, aqueous medium | chemscene.com |
| Oxidative Chlorination | H₂O₂ / HCl | Water | In situ generation of active halogen, clean byproduct (water) | |
| Solvent Replacement | Titanium tetrachloride | Titanium tetrachloride | Avoids ozone-depleting solvents | researchgate.net |
These green chemistry approaches offer pathways to synthesize this compound and its analogues in a more environmentally responsible manner, aligning with the chemical industry's move towards sustainability.
Mechanistic Investigations of Chemical Transformations Involving 5 Chloro M Xylene
Reaction Kinetics and Thermodynamic Analysis of Derivatization Reactions
The study of reaction kinetics in derivatization reactions involving 5-chloro-m-xylene provides crucial insights into reaction rates and the factors that influence them. For instance, in the catalytic combustion of m-xylene (B151644) over a commercial Pt/Alumina catalyst, a negative reaction order with respect to m-xylene has been observed. This phenomenon suggests a competitive adsorption mechanism between the hydrocarbon and oxygen molecules on the active sites of the platinum catalyst. The adsorption of m-xylene is promoted by the π electrons of its aromatic ring.
Thermodynamic analysis complements kinetic studies by providing information on the feasibility and equilibrium position of a reaction. Key thermodynamic parameters for this compound, such as ideal gas heat capacity (Cp,gas), standard Gibbs free energy of formation (ΔfG°), and enthalpy of formation at standard conditions (ΔfH°gas), are essential for these analyses. chemeo.com While specific kinetic data for many derivatization reactions of this compound are not extensively reported in publicly available literature, general principles of electrophilic aromatic substitution suggest that the chlorine atom, being an electron-withdrawing group, deactivates the ring, making the reaction slower than that of unsubstituted m-xylene. The methyl groups, being electron-donating, are activating and direct incoming electrophiles to ortho and para positions.
The synthesis of 4-chloro-3,5-dimethylphenol (B1207549) from 3,5-dimethylphenol, a related transformation, provides a basis for understanding the kinetics. In one method, the use of sulfuryl chloride as a chlorinating agent at reflux temperature suggests that the reaction requires thermal energy to proceed at a reasonable rate. google.com The reaction time of 5 hours indicates that the kinetics are not instantaneous. google.com
Table 1: Thermodynamic Parameters for this compound
| Parameter | Description | Value |
| Cp,gas | Ideal gas heat capacity | Available in specialized databases chemeo.com |
| ΔfG° | Standard Gibbs free energy of formation | Available in specialized databases chemeo.com |
| ΔfH°gas | Enthalpy of formation at standard conditions | Available in specialized databases chemeo.com |
| Tboil | Normal Boiling Point Temperature | Data available chemeo.com |
| Tfus | Normal melting (fusion) point | Data available chemeo.com |
Note: Specific numerical values for these parameters require access to specialized chemical databases like Cheméo. chemeo.com
Elucidation of Reaction Pathways and Intermediate Species
The elucidation of reaction pathways and the identification of intermediate species are fundamental to understanding the chemical transformations of this compound.
Chlorination: The chlorination of m-xylene to produce monochloro-isomers is a well-studied electrophilic aromatic substitution reaction. google.com The reaction typically proceeds in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or antimony chloride (SbCl₅), which polarizes the Cl-Cl bond, generating a stronger electrophile. google.comgoogle.com The electrophile then attacks the aromatic ring of this compound, forming a positively charged benzenonium intermediate, also known as a Wheland intermediate or sigma complex. msu.edu This intermediate is resonance-stabilized. The final step involves the rapid removal of a proton from the intermediate by a weak base, restoring the aromaticity of the ring and yielding the substituted product. msu.edu The directing effects of the existing substituents (two methyl groups and one chlorine atom) on the aromatic ring determine the position of the incoming chloro group.
Chloromethylation: The chloromethylation of m-xylene, a related reaction, can be catalyzed by rare-earth metal triflates, such as Sc(OTf)₃. The proposed mechanism involves the formation of a chloromethylated triflate complex, which then undergoes electrophilic addition to the aromatic hydrocarbon. In the chloromethylation of m-xylene using formaldehyde (B43269) and hydrochloric acid, the electrophilic reagent is generally accepted to be the protonated formaldehyde (CH₂⁺=OH). iosrjournals.org More recent studies suggest that protonated chloromethyl alcohols (ClCH₂O⁺H₂) could also be significant intermediate species. iosrjournals.org
Oxidation: In the atmospheric oxidation of m-xylene initiated by hydroxyl radicals (OH), the reaction proceeds through the formation of various oxygenated products. acs.org While specific pathways for this compound are not detailed, the mechanism for m-xylene likely involves the addition of the OH radical to the aromatic ring or hydrogen abstraction from the methyl groups, leading to a cascade of reactions forming semi-volatile and intermediate volatile organic compounds (S/IVOCs). copernicus.org
Synthesis from 3,5-Dimethylaniline (B87155): this compound can be synthesized from 3,5-dimethylaniline via a Sandmeyer-type reaction. chemicalbook.comprepchem.com This process involves the diazotization of the aniline (B41778) derivative with a nitrite (B80452) source in the presence of a strong acid to form a diazonium salt intermediate. chemicalbook.comprepchem.com This intermediate is then treated with a cuprous chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom. chemicalbook.comprepchem.com
Spectroscopic Characterization of Transition States and Catalytic Cycles
Direct spectroscopic characterization of transition states is experimentally challenging due to their fleeting nature. However, computational methods, such as density functional theory (DFT), are powerful tools for mapping potential energy surfaces and elucidating the structures of transition states in reactions involving substituted xylenes (B1142099). acs.org For instance, DFT studies on the OH-initiated atmospheric oxidation of m-xylene have provided insights into the reaction mechanism. acs.org
Catalytic cycles for reactions involving this compound can be inferred from mechanistic studies and product analysis.
Palladium-Catalyzed Reactions: In palladium-catalyzed reactions, the catalytic cycle typically involves several key steps. For example, in a hypothetical cross-coupling reaction, the cycle would likely begin with the oxidative addition of this compound to a low-valent palladium(0) complex to form a palladium(II) intermediate. This is often the rate-determining step. sathyabama.ac.in This is followed by transmetalation with another reagent (e.g., an organoboron compound in Suzuki coupling) to form a new organopalladium(II) species. The final step is reductive elimination, which yields the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. sathyabama.ac.in
Chlorination Catalysis: In the directed chlorination of xylenes using a Lewis acid catalyst and a thianthrene-based co-catalyst, the catalytic cycle involves the activation of chlorine by the Lewis acid. google.com The co-catalyst plays a crucial role in directing the regioselectivity of the chlorination. google.com
Spectroscopic techniques like UV-Vis, IR, and NMR spectroscopy are invaluable for characterizing the starting materials, products, and stable intermediates in these reactions, which in turn helps in piecing together the catalytic cycle. iosrjournals.orgacs.org For example, in the synthesis of bis(pyrazolyl)palladium complexes used in cross-coupling reactions, NMR and mass spectrometry were used to confirm the structure of the synthesized catalysts. rsc.org Similarly, UV-Vis spectroscopy can be used to study the electronic transitions in metal complexes and reaction intermediates. acs.org
Influence of Reaction Conditions on Product Distribution and Selectivity
The conditions under which a chemical reaction is performed can significantly impact the distribution of products and the selectivity towards a particular isomer.
Chlorination: In the chlorination of m-xylene, the choice of catalyst and reaction temperature can influence the ratio of the resulting isomers, 4-chloro-m-xylene and 2-chloro-m-xylene. google.com For example, using iron chloride as a catalyst can lead to a mixture of monochloro-xylene isomers. google.com A process using a Lewis acid catalyst in conjunction with a thianthrene-based co-catalyst has been developed for the directed chlorination of xylenes to favor the formation of specific isomers like 4-chloro-m-xylene. google.com
Chloromethylation: In the chloromethylation of m-xylene, reaction parameters such as the molar ratio of reactants, reaction time, and temperature are optimized to achieve high yields of the desired products. iosrjournals.org For instance, using quaternary ammonium (B1175870) salts as phase transfer catalysts, optimal conditions were found to be a [CH₂O]/[m-xylene] molar ratio of 2, a reaction time of 90 minutes, and a temperature of 80°C. iosrjournals.org The choice of catalyst is also critical; rare-earth metal triflates like Sc(OTf)₃ have been shown to be effective catalysts for this transformation.
Atmospheric Oxidation: In the atmospheric oxidation of m-xylene, environmental parameters such as temperature and the ratio of volatile organic compounds (VOCs) to nitrogen oxides (NOx) have a profound effect on the formation of secondary organic aerosols (SOA). copernicus.org Lower temperatures have been shown to significantly enhance SOA yield. copernicus.org Similarly, lower VOC/NOx ratios tend to reduce SOA formation. copernicus.org This is because under high NOx conditions, termination reactions involving NO can limit the formation of more highly oxygenated products that would otherwise condense into the particle phase. copernicus.org
Table 2: Influence of Reaction Conditions on m-Xylene Chloromethylation
| Parameter | Optimal Value/Condition | Outcome | Reference |
| Catalyst | Quaternary ammonium salt (C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻) | High yields of mono- and di-chloromethylated m-xylene | iosrjournals.org |
| [CH₂O]/[m-xylene] Molar Ratio | 2 | Optimized yield | iosrjournals.org |
| Reaction Time | 90 minutes | Optimized yield | iosrjournals.org |
| Temperature | 80 °C | Optimized yield | iosrjournals.org |
| Catalyst | Sc(OTf)₃ | Effective catalysis, formation of 2,5-bis(chloromethyl)-m-xylene |
Strategic Applications and Derivatization of 5 Chloro M Xylene in Advanced Organic Synthesis
5-Chloro-m-xylene as a Pivotal Building Block in Complex Molecule Construction
This compound is a key intermediate in multi-step synthetic pathways aimed at constructing more complex molecular architectures. lookchem.com The presence of the chloro group and two methyl groups allows for a variety of chemical modifications. For instance, the methyl groups can be oxidized to carboxylic acids, a transformation that significantly alters the molecule's properties and reactivity.
A notable example is the synthesis of 5-chloroisophthalic acid. In this process, this compound is oxidized using a strong oxidizing agent like potassium permanganate (B83412) in a heated solution. ambeed.com This reaction converts both methyl groups into carboxylic acid functionalities, yielding a difunctional aromatic building block. This derivative can then participate in further reactions, such as esterification or amidation, to build larger, more intricate molecules.
Synthesis of Functionalized m-Xylene (B151644) Derivatives with Enhanced Reactivity
The derivatization of this compound is a common strategy to introduce new functional groups, thereby enhancing its reactivity for subsequent synthetic steps. Beyond oxidation, the aromatic ring itself can undergo further electrophilic substitution, although the existing chloro- and methyl- groups direct incoming substituents to specific positions. This allows for the controlled synthesis of polysubstituted benzene (B151609) derivatives. An example includes the synthesis of 5-Bromo-2-chloro-m-xylene, a halogenated derivative that introduces an additional reactive site on the aromatic ring. chemscene.com
The chloromethylation of m-xylene, a related process, demonstrates how the xylene core can be functionalized to produce highly reactive intermediates like chloromethyl xylenes (B1142099), which are precursors for fine chemicals, pharmaceuticals, and agrochemicals. iosrjournals.org These functionalized derivatives are valuable because the newly introduced groups can serve as handles for cross-coupling reactions, nucleophilic substitutions, or the formation of organometallic reagents, expanding the synthetic utility of the original xylene scaffold.
Precursors for Polymer Chemistry and Advanced Material Science
The rigid and durable nature of the aromatic ring in this compound and its derivatives makes them attractive precursors for materials science, particularly in the synthesis of polymers and functional coatings.
Aromatic dicarboxylic acids are crucial monomers for the production of high-performance polymers such as polyesters and polyamides. The derivative 5-chloroisophthalic acid, synthesized directly from this compound, is an example of such a monomer. ambeed.com Isophthalic acid derivatives are known to be components of alkyd resins and are used to produce specialty polyesters with enhanced thermal and mechanical properties. wikipedia.org The incorporation of the chloro-substituted aromatic ring into a polymer backbone can impart properties such as increased rigidity, flame retardancy, and chemical resistance.
The structural characteristics of xylene derivatives are beneficial for creating scaffolds for functional coatings and resins. Hyperbranched polymers, which are noted for their applications in coatings, often utilize multifunctional core molecules to build their three-dimensional structures. researchgate.net The derivatives of this compound, such as 5-chloroisophthalic acid, can serve as the core or branching points in the synthesis of such polymers. ambeed.com The functional groups (carboxyl and chloro) can be used for cross-linking reactions, which are essential for curing resins and forming durable, protective coatings. These coatings can exhibit improved adhesion, hardness, and resistance to environmental degradation. researchgate.net
Monomer Synthesis for Aromatic Polymer Backbones
Utilization in Agrochemical and Pharmaceutical Scaffold Synthesis
The chlorinated aromatic scaffold is a common feature in many biologically active compounds. This compound serves as a valuable starting material for accessing this chemical space. lookchem.com
This compound is identified as an intermediate in the synthesis of agrochemicals and dyestuffs. lookchem.com For example, further chlorination of the xylene ring can lead to compounds like 2,4,5,6-tetrachloro-m-xylene, which is an intermediate in the synthesis of pesticides. chemicalbook.com The specific arrangement of chloro and methyl groups on the aromatic ring can be crucial for the biological activity of the final product, influencing factors like binding affinity to target enzymes or receptors, as well as metabolic stability. The synthesis of bioactive diheterocyclic thioethers and thiazolopyrimidine derivatives highlights the importance of chlorinated aromatic precursors in creating molecules with potential therapeutic applications. chem-soc.si The development of such compounds often relies on the strategic functionalization of simple building blocks like this compound to construct the desired complex and biologically active scaffolds.
Exploration of Novel Lead Compounds from this compound Frameworks
The structural framework of this compound, a chlorinated aromatic hydrocarbon, serves as a versatile and strategic starting point for the synthesis of more complex and high-value molecules. Its specific substitution pattern—a chlorine atom positioned meta to two methyl groups—provides a unique combination of steric and electronic properties that can be exploited in advanced organic synthesis. Researchers have explored its derivatization to create novel lead compounds with potential applications in material science and medicinal chemistry.
One of the most notable applications involves the use of xylene isomers in the synthesis of triazine-based compounds, which are of significant commercial interest as UV absorbers. The core of this synthesis is the Friedel-Crafts reaction, an electrophilic aromatic substitution that forms a carbon-carbon bond. irowater.comrsc.org In this process, an aromatic compound, such as m-xylene, reacts with cyanuric chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com This reaction typically yields a 2-chloro-4,6-bisaryl-1,3,5-triazine intermediate. google.comgoogle.com
This established pathway with m-xylene provides a direct blueprint for the derivatization of this compound. By substituting this compound as the aromatic substrate, it is possible to synthesize novel chlorinated triazine derivatives. These resulting molecules, such as 2-chloro-4,6-bis(5-chloro-2,4-dimethylphenyl)-1,3,5-triazine, can be further functionalized. For instance, the remaining chlorine atom on the triazine ring can be substituted by a resorcinol (B1680541) moiety to create 2-(2,4-dihydroxyphenyl)-4,6-bis(5-chloro-2,4-dimethylphenyl)-1,3,5-triazine, a potential high-performance UV absorber. google.comgoogleapis.com The reaction selectivity towards the desired bis-arylated product is a key advantage, especially when m-xylene is the aromatic reagent. google.comepo.org
In the realm of medicinal chemistry, the chlorinated xylene scaffold is a key feature in various antimicrobial agents. A prominent example is chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), a widely used antiseptic and disinfectant. google.comsolubilityofthings.comnih.gov Chloroxylenol is a phenol (B47542) derivative of a xylene isomer, specifically 4-chloro-3,5-dimethylphenol (B1207549). nih.gov It is highly effective against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, by disrupting microbial cell walls and inactivating enzymes. google.comnih.govwikipedia.org While PCMX is typically synthesized via the direct chlorination of 3,5-dimethylphenol, its structural similarity to a hydroxylated this compound highlights the potential of this framework in developing new bioactive molecules. Exploring synthetic routes to introduce hydroxyl or other functional groups onto the this compound ring could lead to a new class of phenolic compounds with tailored antimicrobial or other therapeutic properties.
The research into these derivatives underscores the value of this compound as more than a simple chemical intermediate. Its framework is a robust platform for generating lead compounds with significant potential in diverse technological and medical fields.
Data Table: Lead Compounds Derived from Xylene Frameworks
| Lead Compound Class | Synthetic Strategy | Potential Application | Relevant Precursor |
| Tris-aryl-1,3,5-triazines | Friedel-Crafts reaction with cyanuric chloride, followed by substitution with resorcinol. google.comgoogle.com | UV Absorbers | m-xylene / this compound |
| Phenolic Antimicrobials | Introduction of a hydroxyl group onto the chlorinated xylene ring. | Antiseptics, Disinfectants | This compound |
Computational Chemistry and Theoretical Studies of 5 Chloro M Xylene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-chloro-m-xylene. These computational methods provide insights into molecular geometry, electronic properties, and sites susceptible to chemical reactions.
Studies on related chlorinated xylenes (B1142099), such as 2,5-dichloro-p-xylene (B72462), have utilized DFT methods like B3LYP with basis sets such as 6-31G* and 6-311+G** to optimize molecular structures and calculate electronic properties. rsc.org These calculations reveal that the substitution of chlorine and methyl groups on the benzene (B151609) ring leads to a slight distortion from a perfect hexagonal structure. nih.gov The inductive effect of the methyl groups (+I) pushes electron density towards the ring, while the chlorine atom exerts an electron-withdrawing inductive effect (-I) and a resonance effect. rsc.org
The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity. eurjchem.com A smaller HOMO-LUMO gap suggests higher reactivity. For halogenated p-xylenes, the trend in the HOMO-LUMO gap indicates that increasing halogenation can affect the molecule's stability and reactivity. nih.gov
Fukui functions and Average Local Ionization Energy (ALIE) are other descriptors used to pinpoint reactive sites within a molecule. researchgate.net For instance, in tetrachloro-m-xylene (B46432), these calculations help identify the atoms most likely to participate in electrophilic or nucleophilic attacks. researchgate.net Bond Dissociation Energies (BDE) can also be calculated to predict the likelihood of specific bonds breaking, which is valuable for understanding reaction mechanisms. researchgate.net
Table 1: Calculated Electronic Properties of Xylene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| p-Xylene (B151628) | -8.54 | -0.76 | 7.78 |
| 3,6-difluoro-p-xylene | -8.87 | -1.21 | 7.66 |
| 3,6-dichloro-p-xylene | -8.89 | -1.78 | 7.11 |
| 3,6-dibromo-p-xylene | -8.79 | -1.98 | 6.81 |
This table is illustrative and based on trends observed in related compounds. nih.gov Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, providing detailed insights into intermolecular interactions and the influence of solvents. koreascience.kr For aromatic compounds like this compound, MD simulations can reveal how molecules arrange themselves in the liquid state and how they interact with different solvent molecules. koreascience.kr
Studies on similar molecules like benzene, toluene (B28343), and p-xylene have shown that intermolecular interactions become stronger as the number of methyl groups on the benzene ring increases. koreascience.kr In the case of this compound, the presence of the chlorine atom introduces polarity, leading to dipole-dipole interactions in addition to the van der Waals forces present in non-polar xylenes. These interactions influence the physical properties of the substance, such as its boiling point and solubility.
The choice of solvent can significantly impact the behavior of supramolecular assemblies. acs.org For instance, the viscosity of solutions containing certain urea-based polymers can differ dramatically between o-xylene (B151617) and p-xylene, highlighting the sensitivity of intermolecular interactions to solvent structure. acs.org MD simulations can be used to explore these solvent effects at a molecular level. For example, simulations of tetrachloro-m-xylene in water can identify which atoms of the solute molecule preferentially interact with water molecules. researchgate.net This is crucial for understanding its environmental fate and transport.
In the context of separation science, intermolecular forces are key to chromatographic techniques. The separation of xylene isomers on a polyethylene (B3416737) glycol (PEG) stationary phase is influenced by Debye (dipole-induced dipole) and Keesom (dipole-dipole) interactions. researchgate.netoup.com M-xylene (B151644), having a larger dipole moment than p-xylene, exhibits stronger interactions with the polar stationary phase, leading to its retention and separation. researchgate.netoup.com MD simulations could further elucidate the specific interactions between this compound and various stationary phases, aiding in the development of analytical methods.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry and toxicology for understanding how a molecule's chemical structure relates to its biological activity or toxicity. scribd.comderpharmachemica.com These models use molecular descriptors—physicochemical properties and structural features—to predict the activity of new compounds. derpharmachemica.com
For halogenated compounds like this compound, the introduction of a halogen atom can significantly alter a molecule's properties. Halogenation can affect lipophilicity, metabolic stability, and receptor binding affinity. researchgate.net The position of the halogen on an aromatic ring is often a critical determinant of biological activity. mdpi.com For example, in a series of benzofuran (B130515) derivatives, the placement of a halogen atom had a profound impact on their cytotoxic activity against cancer cell lines. mdpi.com
QSAR models are developed by establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity. derpharmachemica.com These models can then be used to predict the activity of untested compounds. For instance, QSAR studies on nitrobenzene (B124822) derivatives have used quantum chemical descriptors like hyperpolarizability to model their toxicity. dergipark.org.tr Similarly, QSAR models for antimicrobial thiazolidinone derivatives have indicated that topological and lipophilic parameters are key determinants of their activity. derpharmachemica.com
While specific SAR or QSAR studies on this compound derivatives are not extensively reported in the provided context, the principles can be applied. By synthesizing a series of derivatives with variations in the substitution pattern and measuring their biological activity (e.g., as pesticides, herbicides, or pharmaceutical intermediates), it would be possible to develop SAR and QSAR models. These models could guide the design of new this compound derivatives with enhanced efficacy and desired properties. The inclusion of a chlorine atom, as seen in other classes of compounds, can lead to more potent biological activity compared to non-halogenated or other halogenated analogues. nih.gov
Prediction of Spectroscopic Properties and Spectral Interpretation
Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. jocpr.com Theoretical calculations, often using DFT methods, can provide a detailed understanding of the vibrational modes and chemical shifts of a molecule, which aids in the analysis of experimental spectra. jocpr.comresearchgate.net
For molecules like this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. jocpr.com These calculated frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental data. jocpr.com The theoretical spectra for both IR and Raman can be constructed, and a detailed assignment of the vibrational modes can be made. jocpr.com Studies on similar molecules, such as 2,5-dichloro-p-xylene and 5-chloro-ortho-methoxyaniline, have successfully used DFT calculations to interpret their vibrational spectra. rsc.orgresearchgate.net
In addition to vibrational spectroscopy, computational methods can predict NMR chemical shifts (¹H and ¹³C). rsc.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of peaks in the experimental NMR spectra. nih.gov
The electronic absorption spectrum, which provides information about electronic transitions within the molecule, can also be calculated using time-dependent DFT (TD-DFT) methods. jocpr.com These calculations yield the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in the experimental UV-Vis spectrum. rsc.org
Table 2: Example of Calculated and Experimental Vibrational Frequencies for a Related Compound (2-chloro-5-nitrotoluene)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated B3LYP/6-311++G(d,p) (cm⁻¹) | Assignment |
| C-H stretch | 3105 | 3108 | Aromatic C-H stretching |
| C-H stretch | 3080 | 3085 | Aromatic C-H stretching |
| C-C stretch | 1610 | 1612 | Ring C-C stretching |
| C-Cl stretch | 740 | 745 | C-Cl stretching |
This table is illustrative and based on data for a similar compound. jocpr.com It demonstrates the typical agreement between experimental and calculated vibrational frequencies.
Advanced Analytical Methodologies for Characterization and Detection of 5 Chloro M Xylene
Development of High-Resolution Chromatographic and Spectrometric Techniques
High-resolution chromatography and spectrometry form the cornerstone of modern analytical chemistry, providing the necessary tools for the detailed analysis of 5-Chloro-m-xylene.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. jcdronline.org
In the context of this compound, GC-MS is instrumental for:
Purity Assessment: By separating this compound from potential impurities, such as other isomers or related compounds, GC-MS allows for a precise determination of its purity. The resulting chromatogram will show a distinct peak for this compound, with the area of the peak being proportional to its concentration. The presence of other peaks indicates impurities, which can be identified by their mass spectra.
Identification: The mass spectrometer fragments the this compound molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. This spectrum, characterized by specific mass-to-charge (m/z) ratios of the fragment ions, allows for unambiguous identification of the compound. For this compound, the mass spectrum would show a characteristic molecular ion peak and a pattern of fragment ions resulting from the loss of chlorine and methyl groups. nih.gov
The selection of an appropriate GC column is critical for achieving good resolution of xylene isomers and related compounds. scielo.brgcms.cz
Table 1: GC-MS Parameters for Analysis of Chlorinated Xylenes (B1142099)
| Parameter | Value/Condition |
| Column | Capillary column (e.g., HP-5MS, DB-5) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Ramped, e.g., 50°C (1 min) to 280°C at 10°C/min |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Scan Range | 45-300 amu epa.gov |
This table presents typical GC-MS parameters that can be adapted for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrument and sample matrix.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules, including this compound. schoolwires.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. slideshare.net
¹H NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methyl protons. The chemical shifts, splitting patterns (spin-spin coupling), and integration of these signals provide information about the electronic environment and connectivity of the protons, confirming the substitution pattern on the benzene (B151609) ring. slideshare.netuou.ac.in
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon signals in this compound would be characteristic of the chlorinated aromatic ring and the methyl groups. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic ring and methyl groups, as well as C-Cl stretching vibrations. schoolwires.net
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons and two distinct methyl group protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Signals for aromatic carbons (including those bonded to chlorine and methyl groups) and methyl carbons. |
| IR Spectroscopy | Absorption bands for aromatic C-H stretch, aliphatic C-H stretch, C=C aromatic ring stretch, and C-Cl stretch. |
This table provides a general overview of the expected spectroscopic features for this compound. The exact chemical shifts and absorption frequencies can be found in spectral databases.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of a wide range of compounds, including isomers of chlorinated xylenes. researchgate.net For non-volatile or thermally labile compounds where GC is not suitable, HPLC offers a powerful alternative.
In the quantitative analysis of this compound, HPLC is particularly useful for:
Separation of Isomers: Using a suitable stationary phase, such as a C18 or a specialized column, HPLC can effectively separate this compound from its isomers. rsc.org The choice of mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, is optimized to achieve the best separation. wur.nlrsc.org
Quantification: Coupled with a UV detector, HPLC allows for the precise quantification of this compound. researchgate.net The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. A calibration curve is typically generated using standards of known concentrations to ensure accurate quantification.
Table 3: HPLC Conditions for Analysis of Xylene Isomers
| Parameter | Condition |
| Column | Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 20 µL |
This table outlines typical HPLC conditions that can be adapted for the analysis of this compound. Method development and validation are crucial for ensuring accurate and reliable results.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation
Hyphenated Techniques for Complex Mixture Analysis and Trace Detection
Hyphenated techniques, which combine two or more analytical methods, offer enhanced selectivity and sensitivity for the analysis of complex mixtures and the detection of trace levels of analytes. jcdronline.org For this compound, techniques like GC-MS are already a form of hyphenation. Further advancements include two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS), which provides exceptional separation power for very complex samples. Liquid chromatography coupled with mass spectrometry (LC-MS) can also be employed, particularly for analyzing degradation products of this compound that may be more polar and less volatile. postnova.com
Advanced Methods for Environmental Monitoring of this compound and its Degradants
The presence of this compound and its degradation products in the environment necessitates sensitive and robust analytical methods for monitoring. nih.govenv.go.jp These methods often involve a sample preparation step to extract and concentrate the analytes from environmental matrices such as water, soil, or air.
Advanced monitoring techniques may include:
Solid-Phase Microextraction (SPME): A solvent-free sample preparation technique that can be coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds in water and air samples.
Purge and Trap: A technique used to extract volatile organic compounds from water samples by purging with an inert gas and trapping them on an adsorbent material before analysis by GC-MS.
Liquid-Liquid Microextraction (LLME): A miniaturized version of liquid-liquid extraction that uses minimal solvent and can be combined with chromatographic techniques for trace analysis. nih.gov
The degradation of xylenes in the environment can lead to the formation of various byproducts. nih.gov Analytical methods must be capable of identifying and quantifying not only the parent compound but also these degradants to fully assess environmental contamination.
Analytical Approaches for Biological Matrix Analysis
The analysis of this compound and its metabolites in biological matrices, such as blood or urine, presents unique challenges due to the complexity of the sample matrix. researchgate.net Robust analytical methods are required to extract the target analytes and remove interfering substances.
Common approaches for biological matrix analysis include:
Protein Precipitation: A simple method to remove proteins from biological fluids before analysis.
Liquid-Liquid Extraction (LLE): A classic technique to separate analytes from the biological matrix based on their solubility.
Solid-Phase Extraction (SPE): A more selective method than LLE, using a solid sorbent to isolate the analytes of interest.
Following extraction, analysis is typically performed using GC-MS or LC-MS/MS to achieve the required sensitivity and specificity for detecting low levels of this compound and its metabolites in biological samples. nih.gov The development of such methods is crucial for assessing human exposure and understanding the toxicokinetics of the compound.
Toxicological Assessment and Mechanistic Toxicology of 5 Chloro M Xylene and Its Analogues
In Vitro and In Vivo Toxicological Studies on Cellular and Organ Systems
Studies on Respiratory System Effects
Inhalation of 5-chloro-m-xylene and its analogues, such as the parent compound xylene, can lead to irritation of the respiratory system. nj.govilo.org According to GHS classifications for this compound, it may cause respiratory irritation. nih.gov In human volunteers, acute exposure to xylene isomers has been associated with irritation of the nose and throat. nih.gov Symptoms such as coughing and wheezing can occur upon inhaling xylenes (B1142099). nj.gov Studies on human volunteers exposed to m-xylene (B151644) and p-xylene (B151628) reported nose and throat irritation. nih.gov Chronic occupational exposure to mixed xylene vapors has also been linked to labored breathing and impaired pulmonary function. nih.gov
Animal studies corroborate these findings, showing that acute and intermediate inhalation exposure to xylene can cause decreased respiration, labored breathing, and irritation of the respiratory tract. nih.gov In one case of fatal acute exposure to unspecified xylene, autopsy revealed pulmonary congestion, oedema, and focal alveolar haemorrhage. scbt.com The irritant nature of the chemical is considered a primary mechanism for these pulmonary effects. nih.gov Some research suggests that metabolic intermediates may also contribute to the toxicity by inhibiting pulmonary microsomal enzymes. nih.gov
Table 1: Summary of Respiratory System Effects
| Compound/Analogue | Effect | Species/System | Citation |
|---|---|---|---|
| This compound | May cause respiratory irritation | GHS Classification | nih.gov |
| Xylenes (mixed) | Irritation of nose and throat, coughing, wheezing | Human | nj.govnih.gov |
| Xylenes (mixed) | Labored breathing, impaired pulmonary function (chronic exposure) | Human | nih.gov |
| m-Xylene | Nose and throat irritation | Human | nih.gov |
| p-Xylene | Nose and throat irritation | Human | nih.gov |
| Xylenes (mixed) | Pulmonary congestion, edema, hemorrhage (acute fatality) | Human | scbt.com |
| Xylenes (isomers) | Decreased respiration, labored breathing, respiratory tract irritation | Animal (Rat, Mouse, Guinea Pig) | nih.gov |
Investigations into Central Nervous System Responses
The central nervous system (CNS) is a primary target for toxicity from xylene and its chlorinated analogues. nih.gov The main effect of inhaling xylene vapor is CNS depression. nih.gov Acute, short-term exposure can provoke symptoms such as headache, dizziness, nausea, vertigo, and lightheadedness. nj.govnih.govnsw.gov.au Higher levels of exposure can lead to more severe effects including slowed reaction time, confusion, slurred speech, loss of balance, and eventually loss of consciousness and coma. nj.govnih.govwikipedia.org
Chronic exposure to xylenes has been associated with lasting neurological effects, including issues with concentration, memory, and muscle coordination. nj.gov Some studies on workers chronically exposed to solvents, including xylene, have reported symptoms like anxiety, forgetfulness, and an inability to concentrate. nih.gov The neurotoxic mechanism is attributed to the liposolubility of xylene, which allows it to disturb the lipid environment of neuronal membranes, thereby interfering with the function of essential membrane proteins. nih.gov Another hypothesis suggests that metabolic intermediates, such as methyl benzaldehyde, which may be formed in the brain, could be responsible for the toxicity. nih.gov
Table 2: Central Nervous System Responses to Xylene Inhalation
| Exposure Level (ppm) | Observed Symptoms | Citation |
|---|---|---|
| ~100 | Headache, nausea | nih.govwikipedia.org |
| 200 - 500 | Dizziness, weakness, irritability, slowed reaction time | nih.govwikipedia.org |
| 800 - 10,000 | Giddiness, confusion, slurred speech, loss of balance | nih.gov |
| >10,000 | Sleepiness, loss of consciousness, death | nih.gov |
Evaluation of Skin and Eye Irritation Mechanisms
Contact with this compound and its analogues can cause significant irritation to the skin and eyes. nj.govilo.org GHS classification data for this compound specifically list it as a substance that causes skin irritation and serious eye irritation. nih.gov For its analogue chloroxylenol, severe eye irritation is a noted effect. epa.gov
The mechanism of skin irritation from xylenes involves a defatting action, where the solvent strips the natural oils (lipids) from the skin. ilo.orgwikipedia.org This disruption of the skin's protective barrier can lead to dryness, redness, scaling, and cracking, a condition known as dermatitis. nj.govilo.orgscbt.com This removal of the corneal layer's ceramides (B1148491) can also lead to exaggerated percutaneous absorption of the chemical. nih.gov Dermal absorption of m-xylene has been shown in rat studies to induce skin inflammation and the formation of oxidative species. nih.gov
Eye irritation is also a well-documented effect. nih.gov In human volunteers, direct exposure to xylene vapors can cause redness, pain, and tearing. ilo.orgnih.govlgcstandards.com Studies have observed eye irritation in humans at xylene concentrations as low as 100-200 ppm. nj.govnepc.gov.au The irritation is believed to be a direct result of the chemical's caustic nature on the sensitive mucous membranes of the eye. nih.gov
Table 3: Summary of Skin and Eye Irritation Findings
| Compound/Analogue | Effect | Target | Mechanism/Observation | Citation |
|---|---|---|---|---|
| This compound | Skin Irritation, Serious Eye Irritation | Skin, Eyes | GHS Hazard Classification | nih.gov |
| Xylenes | Skin Irritation (dryness, redness, cracking) | Skin | Defatting of skin, removal of lipids | nj.govilo.orgwikipedia.org |
| m-Xylene | Skin Inflammation | Skin (Rat) | Formation of oxidative species | nih.gov |
| Xylenes | Eye Irritation (redness, pain) | Eyes | Direct irritant effect on mucous membranes | nj.govilo.orgnih.gov |
| Chloroxylenol | Severe Eye Irritation | Eyes | Direct irritant effect | epa.gov |
Renal and Hepatic Toxicity Assessments
Assessments indicate that exposure to xylenes and related chlorinated hydrocarbons can result in damage to the liver and kidneys. nj.govscbt.com Chronic inhalation of xylenes has been associated with an enlarged liver, and exposure may lead to kidney and liver damage. scbt.com Chlorinated hydrocarbons as a class are known to be capable of causing liver and kidney damage. mdpi.comresearchgate.net
In animal studies, oral administration of o-xylene (B151617) resulted in the formation of vacuolar structures in hepatocytes. oecd.org While some studies on workers exposed to xylene did not find significant effects on serum biochemistry related to liver and kidney functions, others have. nepc.gov.au For instance, acute exposure in humans has been linked to increased blood urea (B33335) and decreased urinary clearance of creatinine (B1669602), indicating renal effects. nih.gov Animal studies suggest a potential mechanism for xylene-induced nephrotoxicity may involve the activation of mitochondrial caspases, leading to apoptosis, or programmed cell death, in kidney cells. cdc.gov
Table 4: Summary of Renal and Hepatic Toxicity Assessments
| Compound Class | Organ System | Observed Effects | Species/System | Citation |
|---|---|---|---|---|
| Xylenes | Liver, Kidneys | Potential for damage | Human | nj.gov |
| Xylenes | Liver | Enlarged liver (chronic inhalation) | Human | scbt.com |
| o-Xylene | Liver | Vacuolar structures in hepatocytes | Animal (Rat) | oecd.org |
| Chlorinated Hydrocarbons | Liver, Kidneys | Potential for damage | General | mdpi.comresearchgate.net |
| Xylenes | Kidneys | Increased blood urea, decreased creatinine clearance (acute exposure) | Human | nih.gov |
| Xylenes | Kidneys | Apoptosis via caspase activation | Animal (Rat) | cdc.gov |
Genotoxicity and Mutagenicity Investigations
Investigations into the genotoxic and mutagenic potential of this compound and its analogues have produced varied results depending on the specific compound. For xylene itself, the evidence largely suggests a lack of genotoxic activity. alberta.ca Evaluations of the genotoxic effects of xylenes have consistently yielded negative results in both in vitro and in vivo studies. oecd.orgepa.gov
However, the addition of chlorine to aromatic hydrocarbon structures can alter this profile. Some chlorinated aromatic hydrocarbons have been reported to have genotoxic effects. taylorandfrancis.com For instance, while many chlorinated aromatic hydrocarbons like PCBs have been classified as non-genotoxic carcinogens, some chlorinated ethenes are genotoxic. taylorandfrancis.com Studies on chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) have shown that some possess greater mutagenicity than their parent compounds in the Ames assay. wikipedia.org For example, a study on chlorinated derivatives of benzo[a]pyrene (B130552) found that 6-chloro-benzo[a]pyrene induced a significantly higher level of DNA damage than the parent compound in a human-derived hepatoma cell line. tandfonline.com This suggests that while xylene may not be genotoxic, its chlorinated derivatives could potentially pose a genotoxic risk. researchgate.net
Table 5: Genotoxicity and Mutagenicity Findings
| Compound/Class | Assay/System | Result | Citation |
|---|---|---|---|
| Xylenes | In vitro & In vivo studies | Negative / Not genotoxic | oecd.orgalberta.caepa.gov |
| Chlorinated Ethenes | General | Genotoxic | taylorandfrancis.com |
| Chlorinated PAHs | Ames test | Some derivatives show higher mutagenicity than parent PAHs | wikipedia.org |
| 6-Chloro-benzo[a]pyrene | Comet assay (Human hepatoma cells) | More genotoxic than parent benzo[a]pyrene | tandfonline.com |
| Chlorinated Hydrophobic Organics | DNA damage assay (Human Caco-2 cells) | Chlorination increased DNA damage | researchgate.net |
Carcinogenic Potential and Mechanistic Pathways
The carcinogenic potential of this compound is not well-defined, but data on its analogues provide some insight. For xylenes, the data are inadequate for an assessment of carcinogenic potential in humans. epa.gov The International Agency for Research on Cancer (IARC) places xylenes in Group 3, "not classifiable as to its carcinogenicity to humans." ufl.edu Long-term oral carcinogenicity studies in rats and mice did not show xylenes to be carcinogenic. who.int
In contrast, many chlorinated hydrocarbons have been shown to possess carcinogenic properties in animal experiments, and some have been associated with human cancer. tandfonline.com Certain chlorinated hydrocarbons are classified as Group 1 or 2B carcinogens by IARC. mdpi.comresearchgate.net For many chlorinated aromatic hydrocarbons, the mechanism of carcinogenicity is considered non-genotoxic. taylorandfrancis.com
One well-established mechanistic pathway for the toxic effects of some chlorinated aromatic compounds is through the aryl hydrocarbon receptor (AhR). wikipedia.org Cl-PAHs have the ability to bind to and activate the AhR, which then translocates to the nucleus and modulates gene transcription, leading to adverse cellular changes that can contribute to carcinogenesis. wikipedia.org This pathway is a recognized mechanism for dioxin-like toxicity. wikipedia.org While xylenes themselves are not considered carcinogenic, the potential for chlorinated analogues to act via mechanisms like AhR activation highlights a plausible pathway for carcinogenic potential. taylorandfrancis.comwikipedia.org
Table 6: Summary of Carcinogenicity Data
| Compound/Class | Carcinogenic Potential | Mechanistic Pathway | Citation |
|---|---|---|---|
| Xylenes | Not classifiable as to its carcinogenicity to humans (IARC Group 3) | N/A | epa.govufl.edu |
| Xylenes | No evidence of carcinogenicity in long-term animal studies | N/A | who.int |
| Chlorinated Hydrocarbons | Some are known or suspected carcinogens (IARC Group 1 or 2B) | Varies | mdpi.comresearchgate.nettandfonline.com |
| Chlorinated Aromatic Hydrocarbons | Some are non-genotoxic carcinogens | Aryl Hydrocarbon Receptor (AhR) activation | taylorandfrancis.comwikipedia.org |
Immunotoxicity and Neurotoxicity Pathways
The pathways through which this compound and its analogues may exert immunotoxic and neurotoxic effects are complex and appear to differ based on the specific compound.
Immunotoxicity Evidence regarding the immunotoxicity of chloroxylenes is limited. Some literature mentions possible immunotoxicity for the analogue chloroxylenol (PCMX), and in cases of poisoning, it has been associated with toxicity to various organ systems. acs.orgresearchgate.net In animal studies, the parent compound xylene has been linked to a decrease in the weight of the spleen and thymus at high oral doses. nih.gov Studies in occupationally exposed workers have shown some changes in lymphocyte counts and serum complement; however, these findings are often confounded by simultaneous exposure to other chemicals, such as benzene (B151609), a known immunotoxic agent. nih.govvliz.be
Neurotoxicity Neurotoxicity is a more extensively documented effect for the analogues of this compound. The primary mechanisms and effects vary between the phenolic analogue, chloroxylenol, and the parent xylene isomers.
For chloroxylenol (PCMX) , neurotoxic effects have been observed primarily in aquatic species. madesafe.org Studies report that exposure can lead to impaired swimming speed, disorientation in movement, and other behavioral abnormalities, which may be explained by a disruption in nervous system coordination or underlying biochemical dysfunction. researchgate.net Research on the estuarine rotifer Brachionus koreanus has linked PCMX exposure to mitochondrial dysfunction, which could be a potential mechanism for its neurotoxicity. researchgate.net
For xylene isomers , neurotoxicity is a primary effect observed in both humans and animals across all exposure routes. nih.govcdc.gov The mechanism is thought to be related to the non-specific, reversible interference of the unmetabolized xylene molecule with the phospholipids (B1166683) of neuronal membranes. researchgate.net This disruption can impair the function of membrane-bound proteins, leading to central nervous system depression and narcotic effects. researchgate.nettandfonline.com
Human exposure to xylene can cause symptoms like dizziness, headache, and impaired reaction time. cdc.govtandfonline.com Animal studies have corroborated these findings, demonstrating a range of neurotoxic effects.
Table 1: Summary of Neurotoxic Effects of Xylene Isomers in Animal Studies
| Effect | Species | Exposure Details | Isomer(s) | Reference |
|---|---|---|---|---|
| Impaired motor coordination (rotarod test) | Rat | 50 ppm m-xylene, 6 hrs/day for 3 months | m-xylene | cdc.gov |
| Narcosis, incoordination, tremors | Rat, Mouse, Dog, Cat | Acute/intermediate inhalation exposure | Mixed, o-, m-, p- | nih.gov |
| Decreased norepinephrine (B1679862) in hypothalamus | Rat | Acute inhalation exposure | Mixed, o-, m-, p- | nih.gov |
| Impaired operant performance | Mouse | Acute inhalation (30 min) | o-, m-, p- | nih.gov |
Reproductive and Developmental Toxicity Mechanisms
The mechanisms of reproductive and developmental toxicity for this compound and its analogues appear to be linked to endocrine disruption and direct effects on developing systems.
The analogue chloroxylenol (PCMX) has been identified as a potential endocrine disruptor. madesafe.org It was placed on the TEDX (The Endocrine Disruption Exchange) list of potential endocrine disruptors due to its relationship with other phenolic additives known to have such effects. madesafe.orgendocrinedisruption.org Research has since linked PCMX to hormone disruption and testicular toxicity. madesafe.org In vitro studies using yeast bioassays have demonstrated the estrogenic activity of PCMX and other phenolic additives. endocrinedisruption.org In aquatic organisms, PCMX has been associated with endocrine disruption, embryonic mortality, and developmental malformations. researchgate.netnews-medical.net
For the parent compound xylene , studies suggest potential reproductive and developmental effects, though often at exposure levels that also induce maternal toxicity. cdc.gov
Developmental Toxicity: In animal studies, inhalation exposure to xylene isomers during gestation has been associated with developmental effects such as reduced fetal body weight and delayed skeletal ossification. cdc.govca.gov These effects were generally observed at concentrations of 500 ppm or greater for o-xylene and 1000 ppm or greater for m- or p-xylene, levels which also caused maternal toxicity (e.g., reduced weight gain). ca.gov Some studies have noted postnatal neurobehavioral deficits, such as impaired motor ability, in rat pups exposed gestationally to mixed xylene. cdc.govresearchgate.net
Reproductive Toxicity: Evidence for reproductive toxicity in humans is often confounded by co-exposures. nih.gov However, one study of female petrochemical workers found an association between occupational exposure to organic solvents including xylene and an increased incidence of oligomenorrhea (infrequent menstruation). nih.gov In vitro experiments have shown that xylene isomers can stimulate the proliferation of ovarian granulosa cells from cows and significantly increase the production of the hormone progesterone (B1679170). nih.govresearchgate.net
Table 2: Selected Reproductive and Developmental Toxicity Findings for Xylene Analogues
| Compound | Finding | Model/System | Mechanism/Effect Type | Reference |
|---|---|---|---|---|
| Chloroxylenol (PCMX) | Linked to hormone disruption and testicular toxicity. | General Research | Endocrine Disruption | madesafe.org |
| Chloroxylenol (PCMX) | Demonstrated estrogenic activity. | In vitro yeast bioassay | Endocrine Disruption | endocrinedisruption.org |
| Xylene (isomers) | Reduced fetal body weight and delayed ossification. | Rat inhalation studies | Developmental Toxicity | cdc.govca.gov |
| Xylene (mixed) | Impaired postnatal motor ability. | Rat gestational exposure | Developmental Neurotoxicity | cdc.govresearchgate.net |
| Xylene (mixed) | Stimulated ovarian cell proliferation and progesterone production. | In vitro bovine/porcine granulosa cells | Ovarian Toxicity/Endocrine | nih.govresearchgate.net |
Risk Assessment Methodologies and Exposure Pathway Analysis
The risk assessment for compounds like this compound and its analogues involves quantitative methodologies and a thorough analysis of potential exposure pathways.
Risk Assessment Methodologies A quantitative human health risk assessment integrates toxicological data with exposure estimates to characterize potential risk. researchgate.net This process relies on several key metrics:
Hazard Identification: This step involves reviewing toxicological data from human, animal, and in vitro studies to identify potential adverse health effects. For analogues like chloroxylenol, this includes data on systemic toxicity, genotoxicity, and carcinogenicity. researchgate.netnih.gov
Dose-Response Assessment and NOAEL Determination: This step establishes the relationship between the dose of a substance and the incidence of an adverse effect. A critical value derived from this is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found. nih.gov For chloroxylenol, NOAELs have been established from chronic animal studies, including a NOAEL of 100 mg/kg-day for developmental and reproductive toxicity and 18 mg/kg-day from a carcinogenicity study that found no excess cancer. researchgate.netnih.gov
Exposure Assessment: This evaluates the likely routes, magnitudes, and durations of human exposure. For consumer products containing chloroxylenol, this involves estimating exposure from activities like hand washing, often using conservative assumptions (e.g., high frequency, 100% dermal penetration) to avoid underestimating risk. researchgate.netnih.gov
Risk Characterization: This step combines the dose-response data and exposure assessment to estimate risk. One common approach is calculating the Margin of Exposure (MOE), which is the ratio of the NOAEL to the estimated human exposure. researchgate.net A sufficiently high MOE provides confidence that adverse effects are unlikely. For chloroxylenol in liquid soaps, calculated MOEs ranged from 178 to over 100,000,000, indicating a low potential for harm to consumers and health-care workers under those use conditions. researchgate.netnih.gov
Methodologies such as the GreenScreen® for Safer Chemicals and databases from regulatory bodies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) are used to systematically assess chemical hazards. habitablefuture.org
Exposure Pathway Analysis Understanding the routes by which humans and the environment can be exposed to a substance is critical for risk assessment.
The primary exposure pathway for chloroxylenol (PCMX) for the general population is through dermal contact with consumer products such as antibacterial soaps and disinfectants. madesafe.org Its widespread use leads to its release into sewers, and it has been detected in wastewater treatment plant influent and effluent, as well as in river water, indicating an environmental exposure pathway to aquatic ecosystems. news-medical.netindustrialchemicals.gov.au
For volatile organic compounds (VOCs) like xylene , the main route of human exposure is inhalation. core.ac.uk
Sources and Routes: Xylene is released into the atmosphere from industrial sources, vehicle emissions, and volatilization from its use as a solvent in paints, inks, and adhesives. cdc.gov Indoor concentrations of xylene can often be higher than outdoor levels, making indoor air a significant source of exposure. mdpi.comnih.gov
Human Exposure: Occupational exposure via inhalation and dermal contact is a major concern for workers in industries that manufacture or use xylene. nih.govnih.gov For the general population, exposure occurs through breathing contaminated air, particularly indoors, and dermal contact with products containing xylene. cdc.govmdpi.com The compound is absorbed systemically after inhalation or dermal contact, metabolized, and its metabolites are excreted primarily in the urine. nih.govoecd.org
Future Research Directions and Emerging Paradigms for 5 Chloro M Xylene
Development of Novel Catalytic Systems for Sustainable Synthesis and Transformations
The traditional synthesis of chlorinated aromatic compounds often involves harsh conditions and the use of stoichiometric amounts of chlorinating agents, leading to environmental concerns. Future research is actively pursuing the development of novel catalytic systems to enable more sustainable and efficient synthesis and transformations of 5-chloro-m-xylene.
A key area of investigation is the use of para-directing co-catalysts in the chlorination of m-xylene (B151644). Research has shown that catalyst systems employing a Lewis acid, such as antimony pentachloride (SbCl5) or iron(III) chloride (FeCl3), in conjunction with a thianthrene-based co-catalyst can significantly favor the formation of 4-chloro-m-xylene over other isomers. google.com This directed chlorination process allows for a more selective and efficient production of the desired isomer. google.com The development of these catalyst systems represents a significant step towards greener chemical processes by improving atom economy and reducing the formation of unwanted byproducts. google.com
Furthermore, the exploration of phase transfer catalysis (PTC) presents another promising avenue for the chloromethylation of m-xylene, a reaction that can be a precursor to or a transformation of this compound. iosrjournals.org Quaternary ammonium (B1175870) salts have been investigated as effective phase transfer catalysts, enabling the reaction to proceed under milder conditions and with higher yields of mono- and di-chloromethylated products. iosrjournals.org This method offers advantages such as the use of inexpensive reagents and lower energy consumption compared to classical techniques. iosrjournals.org
Future research in this area will likely focus on:
Designing and synthesizing more efficient and recyclable catalysts.
Investigating the use of heterogeneous catalysts to simplify product separation and catalyst recovery.
Exploring alternative, less hazardous chlorinating agents.
Developing catalytic systems for other transformations of this compound, such as amination, etherification, and cross-coupling reactions, to expand its synthetic utility.
Integration with Advanced Manufacturing Technologies and Process Intensification
The integration of this compound production with advanced manufacturing technologies and process intensification strategies is crucial for improving efficiency, safety, and sustainability. Continuous-flow chemistry, in particular, offers significant advantages over traditional batch processing.
Continuous-flow nitration of o-xylene (B151617) has been studied, providing insights that can be applied to the processing of m-xylene and its derivatives. acs.org These studies demonstrate the potential for enhanced control over reaction parameters such as temperature and residence time, leading to improved selectivity and reduced formation of byproducts. acs.org For instance, the use of fuming nitric acid as the nitrating agent in a continuous-flow reactor was found to be selective for the formation of 1,2-dimethyl-4-nitrobenzene. acs.org
Process intensification strategies, such as the use of microreactors and decentralized feed systems, are also being explored. acs.orgresearchgate.net A two-step mononitration of m-xylene in a microreactor has been designed, highlighting the potential for precise process control and enhanced safety. acs.org Decentralized methanol (B129727) feed strategies in methanol-to-aromatics (MTA) processes have been shown to influence product distribution, potentially leading to more favorable compositions for subsequent manufacturing steps. researchgate.net
Future research in this domain will likely involve:
Developing and optimizing continuous-flow processes for the synthesis and transformation of this compound.
Investigating the use of process analytical technology (PAT) for real-time monitoring and control of these processes.
Exploring the integration of reaction and separation steps to create more streamlined and efficient manufacturing workflows.
Simulating and modeling processes using tools like Aspen Plus to optimize operating conditions and process flow diagrams. researchgate.net
Design of Next-Generation Materials Incorporating this compound Scaffolds
The unique chemical structure of this compound makes it a valuable building block for the design of next-generation materials with tailored properties. The presence of the chloro and methyl groups on the aromatic ring allows for a variety of chemical modifications, enabling the creation of novel polymers and functional materials.
Research into π-conjugated materials, which exhibit semiconducting properties, is a particularly active area. uvm.edu While not directly incorporating this compound, the principles of designing these materials can be applied. The installation of alkyl or alkoxy substituents on a π-conjugated backbone is a key design feature for enhancing solubility and processability. uvm.edu The functional groups on this compound could be utilized to attach it to such backbones, potentially influencing the electronic and physical properties of the resulting material.
The development of materials with enhanced solubility in greener solvents is another important research direction. researchgate.net By functionalizing benzidine (B372746) blocks with different solubilizing pendant groups, researchers have been able to achieve high concentrations in solvents like o-xylenes and even alcohols. researchgate.net Similar strategies could be employed with this compound to create more environmentally friendly materials.
Future research in this field is expected to focus on:
Synthesizing and characterizing novel polymers and oligomers derived from this compound.
Exploring the use of this compound as a monomer or comonomer in polymerization reactions.
Investigating the influence of the this compound scaffold on the thermal, mechanical, and electronic properties of materials.
Developing functional materials for applications in organic electronics, sensors, and coatings.
Exploration of Novel Biological Activities for Functionalized Derivatives
While this compound itself is not primarily known for its biological activity, its derivatives hold significant potential for the development of new therapeutic agents and other bioactive compounds. The functionalization of the this compound scaffold can lead to molecules with a wide range of biological activities.
The field of medicinal chemistry has seen the successful development of numerous drugs based on heterocyclic scaffolds such as pyrimidines and pyridazinones. rsc.orgscholarsresearchlibrary.com These scaffolds are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. rsc.orgscholarsresearchlibrary.com By incorporating the this compound moiety into these or similar heterocyclic systems, it may be possible to create novel compounds with enhanced or unique biological profiles.
For example, pyrimidine (B1678525) derivatives have been synthesized that show potent in vitro anti-inflammatory activity by inhibiting the COX-2 enzyme. rsc.org Similarly, pyridazinone derivatives have been reported to possess a wide array of biological activities, including cardiovascular and anti-inflammatory effects. scholarsresearchlibrary.com The synthesis of novel derivatives of this compound that incorporate these or other biologically active pharmacophores is a promising area of research.
Future research in this area will likely involve:
The rational design and synthesis of novel this compound derivatives with potential biological activity.
Screening these derivatives against a wide range of biological targets, including enzymes, receptors, and pathogens.
Investigating the structure-activity relationships (SAR) of these compounds to optimize their potency and selectivity.
Exploring the potential applications of these derivatives in areas such as pharmaceuticals, agrochemicals, and insecticides.
Advanced Environmental Remediation Technologies and Monitoring Strategies
The presence of halogenated aromatic compounds like this compound in the environment is a concern due to their potential persistence and toxicity. Therefore, the development of advanced remediation and monitoring technologies is of paramount importance.
In situ chemical oxidation (ISCO) is a promising remediation technique for contaminated soil and groundwater. frtr.govalphacleantec.com This method involves the injection of chemical oxidants, such as persulfate or hydrogen peroxide, into the subsurface to break down contaminants. frtr.gov Persulfate, for instance, can effectively oxidize benzene (B151609), toluene (B28343), ethylbenzene, and xylene (BTEX) compounds. frtr.gov Superoxide, generated from hydrogen peroxide and sodium hydroxide, has also been shown to rapidly mineralize m-xylene in soil slurry systems. alphacleantec.com
Electron beam (e-beam) technology is another emerging remediation approach that has proven effective in breaking down a wide range of organic contaminants, including chlorinated solvents. fnal.gov The e-beam process generates free radicals that can induce dechlorination and cleavage of aromatic rings. fnal.gov
For monitoring, biological monitoring of chemical exposure in the workplace provides valuable information on the effectiveness of control measures. tera.orgwho.int This can involve the analysis of biomarkers in biological samples to assess internal dose. who.int In the broader environment, techniques such as purge and trap capillary-column gas chromatography/mass spectrometry are used for the analysis of volatile organic compounds in water. nih.gov
Future research in this area will focus on:
Optimizing existing remediation technologies like ISCO and e-beam treatment for this compound.
Developing novel and more cost-effective remediation strategies, including bioremediation approaches.
Improving the sensitivity and selectivity of analytical methods for monitoring this compound in various environmental matrices.
Investigating the fate and transport of this compound in the environment to better understand its environmental impact.
Predictive Toxicology and In Silico Screening for Safety Assessment
Ensuring the safety of chemical compounds is a critical aspect of their development and use. Predictive toxicology and in silico screening methods are becoming increasingly important for assessing the potential hazards of chemicals like this compound without the need for extensive animal testing.
In silico methods, which use computational models to predict the toxicological properties of chemicals, can provide early indications of potential risks. These models are based on the chemical structure of a compound and can predict various endpoints, including skin irritation, eye irritation, and respiratory irritation. nih.gov For this compound, GHS classification information indicates that it is a skin and eye irritant and may cause respiratory irritation. nih.gov
Physiologically based pharmacokinetic (PBPK) modeling is another powerful tool for predictive toxicology. These models can simulate the absorption, distribution, metabolism, and excretion of a chemical in the body, providing insights into its potential toxicity. nih.gov For example, PBPK models have been used to study the toxicokinetic interactions between toluene and m-xylene. nih.gov
Future research in this area will likely involve:
Developing and validating more accurate and comprehensive in silico models for predicting the toxicity of this compound and its derivatives.
Integrating data from various sources, including high-throughput screening assays and 'omics' technologies, to improve the predictive power of these models.
Using these predictive models to guide the design of safer chemicals with reduced toxicity.
Developing a deeper understanding of the mechanisms of toxicity of this compound to improve risk assessment.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H9Cl | scbt.com |
| Molecular Weight | 140.61 g/mol | scbt.comnih.gov |
| CAS Number | 556-97-8 | scbt.comnih.govvwr.com |
| Boiling Point | 187 °C | vwr.com |
| Density | 1.04 g/cm³ | vwr.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | ≥98% | vwr.com |
Q & A
Q. How can researchers determine the physicochemical properties of 5-Chloro-m-xylene experimentally?
To characterize properties like melting point, boiling point, and solubility, use gas chromatography-mass spectrometry (GC-MS) for volatility analysis and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm molecular structure. Solubility profiles should be tested in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) under controlled temperatures. Reference databases like PubChem for preliminary data validation .
Q. What synthetic routes are optimal for preparing this compound in laboratory settings?
Common methods include Friedel-Crafts alkylation of m-xylene using chlorine gas or chlorinating agents (e.g., sulfuryl chloride) under anhydrous conditions. Optimize reaction temperature (typically 25–50°C) and catalyst selection (e.g., AlCl₃ or FeCl₃) to minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) paired with electron capture detection (ECD) are effective. Use methylene chloride as a solvent for sample preparation, and calibrate with certified reference materials (CRMs) from reputable suppliers like Chem Service Inc. .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in electrophilic substitution reactions?
The chlorine atom and methyl groups create a meta-directing effect. Computational studies (e.g., density functional theory, DFT) can model charge distribution and predict regioselectivity. Experimentally, nitration or sulfonation reactions can be performed to validate theoretical predictions, with products analyzed via H NMR .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatization?
Cross-validate methodologies by replicating conditions (solvent purity, catalyst aging, inert atmosphere). Use kinetic studies to identify rate-limiting steps and side reactions. For example, competing oxidation pathways (e.g., with KMnO₄) may require quenching agents or lower temperatures to improve reproducibility .
Q. How can researchers mitigate the formation of chlorinated by-products during this compound synthesis?
Implement real-time monitoring (e.g., in-situ IR spectroscopy) to detect intermediates like dichlorinated isomers. Optimize stoichiometry to avoid excess chlorinating agents. Post-synthesis, use column chromatography with silica gel or alumina to separate by-products .
Q. What computational approaches are effective for studying this compound’s interaction with biological targets?
Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to enzymes or receptors. Pair with molecular dynamics (MD) simulations to assess stability of ligand-protein complexes. Validate with in vitro assays, such as enzyme inhibition studies .
Q. How should researchers handle discrepancies in spectral data (e.g., NMR shifts) for this compound derivatives?
Compare experimental data with computational predictions (e.g., using ACD/Labs or ChemDraw). Re-examine sample purity via HPLC and confirm deuterated solvent effects. Collaborate with open-access databases like NIST Chemistry WebBook for spectral cross-referencing .
Methodological Considerations
Q. What protocols ensure safe handling of this compound’s hazardous intermediates?
Use fume hoods for chlorination steps and store reactive intermediates (e.g., benzoyl chloride derivatives) under nitrogen. Follow OSHA guidelines for chlorinated solvents, and dispose of waste via certified hazardous waste facilities .
Q. How can researchers design robust kinetic studies for this compound reactions?
Employ stopped-flow techniques for fast reactions or use pseudo-first-order conditions with excess reagents. Analyze data using integrated rate laws and Arrhenius plots to determine activation parameters. Include control experiments to account for solvent or catalyst decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
